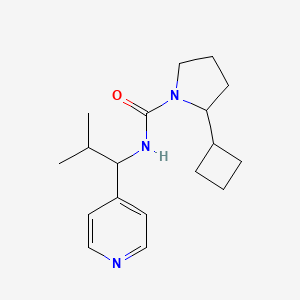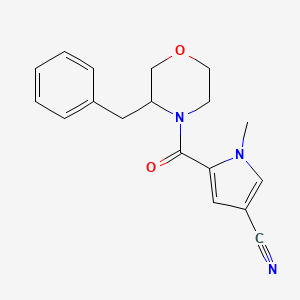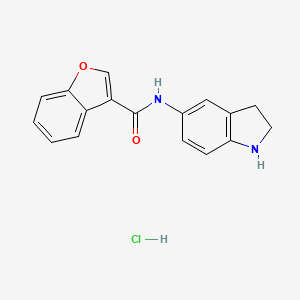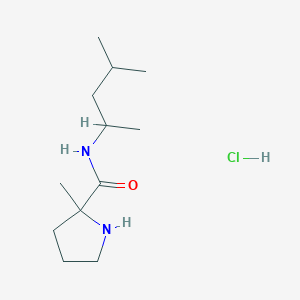
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves its binding to the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, the compound inhibits their activity, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that the compound has activity against several targets in the brain, including the dopamine, serotonin, and norepinephrine transporters. By modulating the activity of these targets, the compound may have effects on mood, motivation, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide in lab experiments include its specificity for the dopamine, serotonin, and norepinephrine transporters, which allows for the study of these targets in isolation. Additionally, the compound has been shown to have activity against several targets, which makes it a useful tool for studying the interactions between these targets.
The limitations of using this compound in lab experiments include its complexity and the expertise required for its synthesis. Additionally, the compound's effects on other targets in the brain are not fully understood, which makes it difficult to interpret the results of experiments using the compound.
Orientations Futures
For research on 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide include the study of its effects on other targets in the brain, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the development of more efficient synthesis methods for the compound could lead to its wider use in the scientific community.
Méthodes De Synthèse
The synthesis of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine carboxamide with the pyridine moiety. The process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have activity against several targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. These targets are involved in the regulation of mood, and compounds that modulate their activity have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)17(15-8-10-19-11-9-15)20-18(22)21-12-4-7-16(21)14-5-3-6-14/h8-11,13-14,16-17H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEKJSKYMRXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)NC(=O)N2CCCC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
